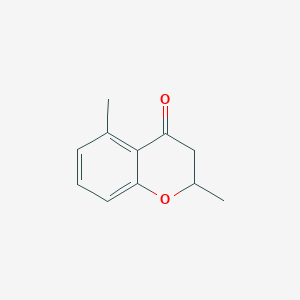

2,5-Dimethylchroman-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethylchroman-4-one is a chemical compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylchroman-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF (dimethylformamide) to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

2,5-Dimethylchroman-4-one and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Studies have shown moderate cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cells. For instance, certain derivatives exhibited IC50 values as low as 24.4 μM against MOLT-4 cells, indicating promising potential for development as anticancer agents .

Neuroprotective Effects

The compound has shown promise as a selective inhibitor of Sirtuin-2, which is associated with neurodegenerative diseases such as Alzheimer's disease (AD). Inhibitors of monoamine oxidase-B (MAO-B), which are crucial for treating psychiatric disorders, have also been developed from chroman-4-one derivatives .

Antioxidant Properties

this compound exhibits significant antioxidant activity, which is essential for combating oxidative stress in biological systems. This property is particularly relevant in the context of age-related diseases where oxidative stress plays a critical role.

Synthetic Applications

Chemical Transformations

The compound serves as a versatile scaffold for various chemical transformations. Its reactivity allows for the synthesis of numerous derivatives that can be tailored for specific biological activities or material properties. For example, the introduction of different substituents can modify its pharmacological profile significantly.

Synthesis Techniques

Several synthetic approaches have been employed to produce this compound, including microwave-assisted synthesis from resorcinols. These methods enhance efficiency and yield in producing this compound and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methyl groups at positions 2 & 5 | Antioxidant and anticancer properties |

| 2,6-Dimethylchroman-4-one | Methyl groups at positions 2 & 6 | Exhibits different biological activities |

| 5-Methylchroman-4-one | Methyl group at position 5 | Known for its strong antioxidant properties |

| 7-Methoxy-2-methylchroman-4-one | Methoxy group at position 7 | Displays significant anti-inflammatory effects |

Case Studies

Case Study 1: Anticancer Screening

A series of chromen-4-one derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. Derivatives showed varying degrees of potency against different cancer cell lines, with some exhibiting superior activity compared to established drugs like galantamine .

Case Study 2: Neuroprotective Potential

Research into the neuroprotective effects of chroman derivatives highlighted their ability to inhibit Sirtuin-2 and MAO-B, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The findings indicate that structural modifications could enhance selectivity and efficacy against these targets .

Mecanismo De Acción

The mechanism of action of 2,5-Dimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethyl-2,3-dihydro-4H-chromen-4-one

- 6,8-Dimethyl-2,3-dihydro-4H-chromen-4-one

- 5,7-Dihydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Uniqueness

2,5-Dimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 2 and 5 can affect the compound’s stability, solubility, and interaction with biological targets.

Actividad Biológica

2,5-Dimethylchroman-4-one, a compound belonging to the chromanone family, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chroman ring system with two methyl groups at the 2 and 5 positions. Its structure can be represented as follows:

This compound exhibits structural similarities to other flavonoids and chromones, which are known for their wide range of biological activities.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. A study indicated that derivatives of this compound can effectively reduce oxidative damage in cellular models, suggesting potential applications in preventing diseases associated with oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses. For instance, a derivative named 7-hydroxy-2,5-dimethylchroman-4-one demonstrated pronounced anti-inflammatory effects in vitro by reducing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including breast cancer and melanoma. The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Oxidative Stress Modulation : The compound modulates signaling pathways involved in oxidative stress response.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression.

- Receptor Interaction : The compound interacts with various cellular receptors, influencing cellular signaling pathways related to growth and survival .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant capacity of various chromanone derivatives, this compound was found to significantly reduce malondialdehyde (MDA) levels in human liver cells exposed to oxidative stress. The study utilized DPPH radical scavenging assays to quantify antioxidant activity .

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.3 |

| Ascorbic Acid | 10.0 |

Case Study 2: Anti-inflammatory Properties

A study assessed the anti-inflammatory effects of 7-hydroxy derivatives of chromanones on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated that pretreatment with these compounds significantly reduced nitric oxide (NO) production compared to controls .

| Treatment | NO Production (µM) |

|---|---|

| Control | 25.0 |

| 7-Hydroxy-2,5-Dimethylchroman-4-one | 10.5 |

Propiedades

IUPAC Name |

2,5-dimethyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUMQFDXKKRKME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C(C=CC=C2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.